

Using 5-Chloro-2-hydroxybenzyl alcohol in pharmaceutical synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Chloro-2-hydroxybenzyl alcohol**

Cat. No.: **B1585089**

[Get Quote](#)

An In-Depth Technical Guide to the Application of **5-Chloro-2-hydroxybenzyl alcohol** in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This document provides a detailed exploration of **5-Chloro-2-hydroxybenzyl alcohol**, a versatile chemical intermediate, for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this guide delves into the causality behind its synthetic applications, provides validated protocols, and grounds its claims in authoritative references.

Introduction: Strategic Importance in Medicinal Chemistry

5-Chloro-2-hydroxybenzyl alcohol (also known as 5-chlorosalicyl alcohol) is a substituted aromatic alcohol whose value in pharmaceutical synthesis is derived from its distinct trifecta of functional groups: a phenolic hydroxyl group, a primary alcohol (hydroxymethyl group), and a chlorine atom on the benzene ring. This specific arrangement offers multiple reaction sites, allowing for controlled, sequential modifications to build complex molecular architectures. Its utility is primarily as a key building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).^[1] The interplay between the electron-donating hydroxyl group and the electron-withdrawing chloro group influences the reactivity of the

aromatic ring, making it a valuable precursor for a range of therapeutic agents, including those with potential antimicrobial and antifungal properties.[1][2]

Physicochemical Properties and Safety Mandates

A thorough understanding of the physical properties and safety profile of a starting material is a non-negotiable prerequisite for its use in any synthetic protocol.

Key Physicochemical Data

The fundamental properties of **5-Chloro-2-hydroxybenzyl alcohol** are summarized below. This data is critical for calculating molar equivalents, selecting appropriate solvents, and predicting physical behavior during reactions and work-ups.

Property	Value	Source(s)
CAS Number	5330-38-1	[3][4]
Molecular Formula	C ₇ H ₇ ClO ₂	[3][4]
Molecular Weight	158.58 g/mol	[1][3]
Appearance	White to pale cream crystals or powder	[5]
Melting Point	84°C to 94°C	[3][5]
Purity (Typical)	≥97.5%	[5]
IUPAC Name	4-chloro-2-(hydroxymethyl)phenol	[3]

Safety and Handling Protocols

Adherence to strict safety protocols is paramount when handling **5-Chloro-2-hydroxybenzyl alcohol**. The compound presents several hazards that require mitigation through proper laboratory practice and personal protective equipment (PPE).

- Primary Hazards:

- Causes skin irritation.[3][6][7]
- Causes serious eye irritation.[3][6][7]
- May cause respiratory irritation.[3]
- Handling Recommendations:
 - Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[6][8]
 - Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][7]
 - Hygiene: Wash hands and any exposed skin thoroughly after handling.[6][8] Do not eat, drink, or smoke in the work area.[8]
- First-Aid Measures:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]
 - Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[6][7]
 - Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]
- Storage: Store in a cool, dry, well-ventilated place.[8] Keep the container tightly closed and consider storing under an inert gas.[7]

Synthetic Utility and Reaction Pathways

The synthetic versatility of **5-Chloro-2-hydroxybenzyl alcohol** stems from the differential reactivity of its functional groups. Strategic protection and activation allow chemists to selectively target specific sites for modification.

Caption: Key reaction pathways for **5-Chloro-2-hydroxybenzyl alcohol**.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and serves as a prime site for nucleophilic reactions after deprotonation.

- Williamson Ether Synthesis: Deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates a phenoxide ion, which readily undergoes S_N2 reaction with alkyl halides to form ethers. This is a foundational method for introducing varied alkyl or substituted alkyl chains, which can modulate a molecule's lipophilicity and binding properties.
- Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields phenyl esters. These esters can act as prodrugs, which are hydrolyzed *in vivo* to release the active phenolic compound.

Reactions at the Benzylic Alcohol

The primary alcohol can be targeted for oxidation or substitution.

- Oxidation: Selective oxidation to the corresponding aldehyde (5-chloro-2-hydroxybenzaldehyde or 5-chlorosalicylaldehyde) can be achieved using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). This aldehyde is a crucial intermediate for building more complex structures via reactions like reductive amination or Wittig reactions.
- Substitution: The benzylic hydroxyl group can be converted into a good leaving group and substituted. For instance, reaction with thionyl chloride (SOCl₂) can produce 2-(chloromethyl)-4-chlorophenol, a reactive intermediate for further elaboration.

Illustrative Application: A Precursor to Salbutamol Analogues

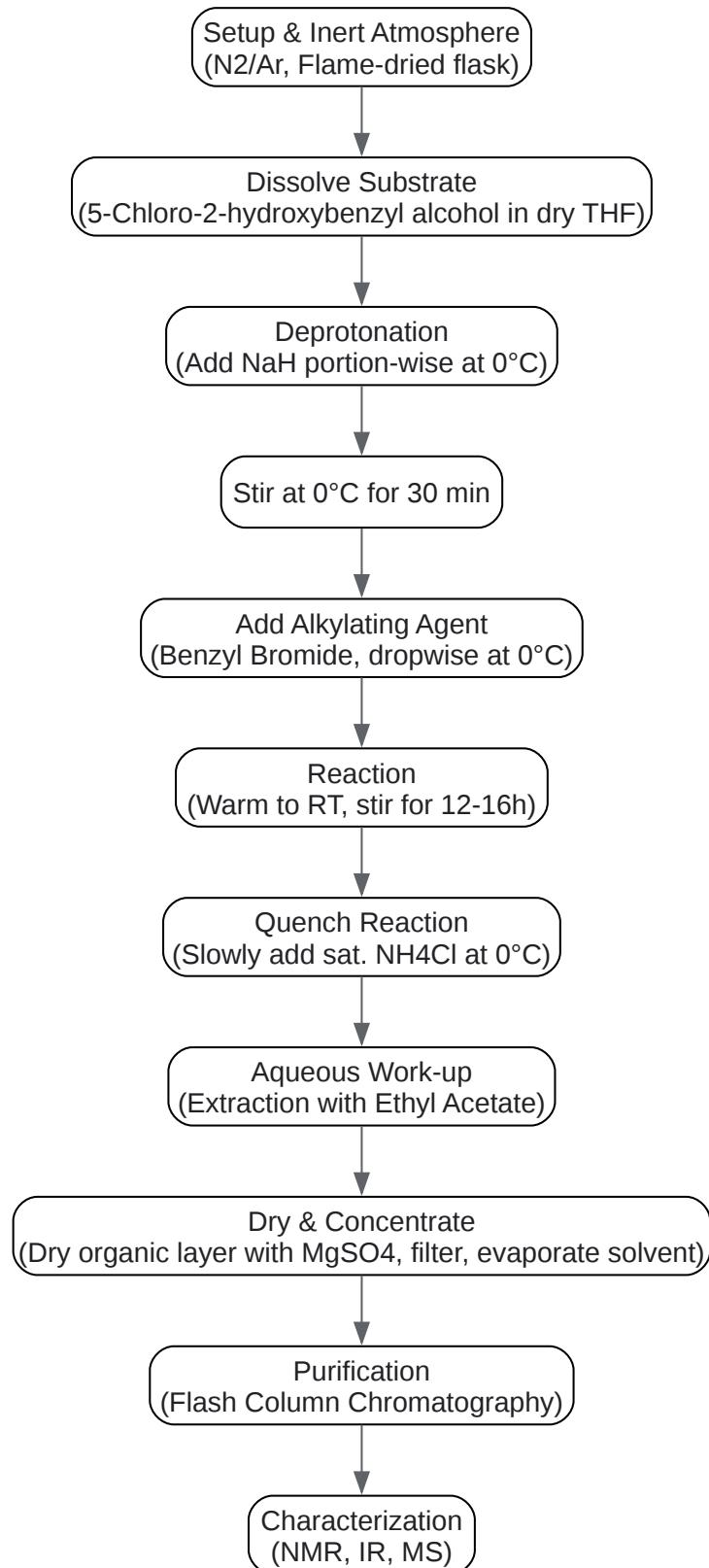
While not a direct starting material in the most common industrial syntheses of Salbutamol, **5-Chloro-2-hydroxybenzyl alcohol** serves as an excellent model for understanding the types of transformations required. A hypothetical pathway towards a Salbutamol core structure could involve:

- Protection: Protecting the more reactive phenolic hydroxyl group as an ether (e.g., benzyl ether).
- Oxidation: Oxidizing the primary alcohol to an aldehyde.
- Grignard/Organolithium Addition: Adding a protected acetylenic group to the aldehyde to build the side chain.
- Functional Group Interconversion: Further steps to introduce the amine and deprotect functional groups.

This illustrates how the molecule's handles can be manipulated sequentially to construct a complex target. The synthesis of Salbutamol itself often starts from materials like p-hydroxybenzaldehyde or derivatives of salicylic acid, which share structural motifs with our subject compound.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Detailed Application Protocol: Williamson Ether Synthesis

This protocol provides a self-validating, step-by-step method for the synthesis of 2-(benzyloxymethyl)-4-chlorophenol, demonstrating a key transformation of **5-Chloro-2-hydroxybenzyl alcohol**.


Principle

This procedure selectively alkylates the primary benzylic alcohol while leaving the more acidic phenolic hydroxyl group untouched under mildly basic conditions. This selectivity is crucial and demonstrates the nuanced control possible with this substrate. The reaction proceeds via nucleophilic substitution where the deprotonated benzylic alcohol attacks benzyl bromide.

Materials and Reagents

Reagent	CAS No.	M.W. (g/mol)	Quantity	Moles
5-Chloro-2-hydroxybenzyl alcohol	5330-38-1	158.58	5.00 g	31.5 mmol
Sodium Hydride (60% in oil)	7646-69-7	24.00	1.39 g	34.7 mmol
Benzyl Bromide	100-39-0	171.04	4.14 mL	34.7 mmol
Anhydrous Tetrahydrofuran (THF)	109-99-9	-	150 mL	-
Saturated NH ₄ Cl (aq.)	12125-02-9	-	50 mL	-
Ethyl Acetate	141-78-6	-	200 mL	-
Brine	-	-	50 mL	-
Anhydrous Magnesium Sulfate	7487-88-9	-	~10 g	-

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the Williamson ether synthesis.

Step-by-Step Procedure

- Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon. Allow it to cool to room temperature.
- Reagent Addition: To the flask, add **5-Chloro-2-hydroxybenzyl alcohol** (5.00 g, 31.5 mmol) and anhydrous THF (100 mL). Stir until all solid has dissolved.
- Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.39 g, 34.7 mmol) in small portions over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
- Activation: Stir the resulting suspension at 0°C for 30 minutes.
- Alkylation: Add benzyl bromide (4.14 mL, 34.7 mmol) dropwise to the suspension at 0°C using a syringe.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution (50 mL).
- Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer with another portion of ethyl acetate (2 x 50 mL).
- Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

- Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc) to elute the product.

- Expected Yield: 70-85%.
- Characterization: Confirm the structure of the purified product, 2-(benzyloxymethyl)-4-chlorophenol, using:
 - ^1H NMR: Expect to see characteristic peaks for the aromatic protons, the benzylic $-\text{CH}_2-$ protons, and the phenolic $-\text{OH}$ proton.
 - ^{13}C NMR: Confirm the number of unique carbon atoms.
 - FTIR: Look for the disappearance of the primary alcohol O-H stretch and the appearance of a C-O-C ether stretch.
 - Mass Spectrometry: Confirm the molecular weight of the product (M.W. 248.70 g/mol).

Conclusion

5-Chloro-2-hydroxybenzyl alcohol is a strategically valuable and cost-effective intermediate in pharmaceutical synthesis. Its well-defined points of reactivity allow for its incorporation into diverse synthetic routes. By understanding the principles of its reactivity and adhering to rigorous safety and experimental protocols, researchers can effectively leverage this building block to construct novel and complex molecules for drug discovery and development.

References

- **5-Chloro-2-hydroxybenzyl alcohol.** MySkinRecipes. [\[Link\]](#)
- Cas 18559-94-9, Salbutamol | lookchem. LookChem. [\[Link\]](#)
- Benzyl Alcohol: A Comprehensive Guide to its Pharmaceutical and Preservative Applications. [\[Link\]](#)
- New process for synthesizing salbutamol and sulfate of salbutamol - Google Patents. [\[Link\]](#)
- Preparation and the Antibacterial and Antifungal Properties of Some Substituted Benzyl Alcohols. Journal of Pharmacy and Pharmacology | Oxford Academic. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Chloro-2-hydroxybenzyl alcohol [myskinrecipes.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 5-Chloro-2-hydroxybenzyl alcohol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. 5-Chloro-2-hydroxybenzyl alcohol, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdn.accentuate.io [cdn.accentuate.io]
- 9. Cas 18559-94-9,Salbutamol | lookchem [lookchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN103951568A - New process for synthesizing salbutamol and sulfate of salbutamol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Using 5-Chloro-2-hydroxybenzyl alcohol in pharmaceutical synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585089#using-5-chloro-2-hydroxybenzyl-alcohol-in-pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com